3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid
Overview
Description
“3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid” is a chemical compound with the CAS Number 1054112-12-7 . It has a molecular weight of 378.42 and a molecular formula of C18H19FN2O4S . It’s also known as BIPS.
Molecular Structure Analysis
The molecular structure of “3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid” consists of a benzylpiperazine group attached to a benzoic acid group via a sulfonyl bridge . The fluorine atom is attached to the benzoic acid ring .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.396±0.06 g/cm3 and a predicted boiling point of 557.8±60.0 °C . The melting point is not available .Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antibacterial and antifungal activity . The inhibition of microbial growth under standardized conditions was utilized to demonstrate the antibacterial action of these compounds .
Molecular Modeling
The compound has been used in molecular modeling studies. The data from these studies was compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel compounds. A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .
Anti-inflammatory Activity
The compound has been used in the synthesis of 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl (Aryl)-2-Phenylpropan-1-OL Dihydrochlorides . Some of the dihydrochlorides of the resulting compounds were found to have anti-inflammatory activity .
Analgesic Activity
The synthesized 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl (Aryl)-2-Phenylpropan-1-OL Dihydrochlorides have shown analgesic activity .
Peripheral n-cholinolytic Activity
The synthesized 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl (Aryl)-2-Phenylpropan-1-OL Dihydrochlorides have shown peripheral n-cholinolytic activity .
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)sulfonyl-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)23)12-17(16)26(24,25)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPUCDMCLMFVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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